molecular formula C10H9N3O3 B1521210 3-Methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole CAS No. 1193389-23-9

3-Methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B1521210
CAS No.: 1193389-23-9
M. Wt: 219.2 g/mol
InChI Key: RYMTUWLKBTZRLL-UHFFFAOYSA-N
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Description

3-Methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing two oxygen atoms and one nitrogen atom in a five-membered ring structure. This compound is characterized by its molecular structure, which includes a nitro group (-NO2) and a methyl group (-CH3) attached to the benzene ring, as well as a 1,2,4-oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole typically involves the following steps:

  • Nitration: The starting material, 3-methylbenzene, undergoes nitration to introduce the nitro group, resulting in 3-methyl-4-nitrobenzene.

  • Oxidation: The nitro group is then oxidized to form the corresponding nitrophenol derivative.

  • Condensation: The nitrophenol derivative is condensed with a suitable hydrazine derivative to form the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of a different class of compounds.

  • Substitution: The methyl group can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydrazines.

  • Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

3-Methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo redox reactions and interact with enzymes and receptors.

Comparison with Similar Compounds

3-Methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

  • 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole: Similar structure but different position of the nitro group.

  • 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but different position of the nitro group.

  • 3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole: Similar structure but different position of the nitro group.

These compounds share the oxadiazole ring but differ in the position of the nitro group, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

3-methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-6-5-8(3-4-9(6)13(14)15)10-11-7(2)12-16-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMTUWLKBTZRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=NO2)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601218684
Record name 3-Methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193389-23-9
Record name 3-Methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193389-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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